c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
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Overview
Description
The compound c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is a synthetic peptide known for its broad-spectrum antibacterial activity. It is particularly effective against drug-resistant Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . The compound is also referred to as Compound 9C in some scientific literature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid, in this case, arginine, is attached to a solid resin.
Coupling: Subsequent amino acids (arginine and 2-naphthylalanine) are sequentially added using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] follows similar steps but on a larger scale. Automation and optimization of SPPS allow for the efficient production of large quantities of the peptide. The use of advanced purification techniques ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: primarily undergoes:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation, particularly at the arginine residues, which contain guanidino groups susceptible to oxidative agents.
Substitution: The aromatic rings of 2-naphthylalanine can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Hydrolysis: Produces smaller peptide fragments or individual amino acids.
Oxidation: Forms oxidized derivatives of arginine.
Substitution: Results in substituted derivatives of 2-naphthylalanine.
Scientific Research Applications
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its antibacterial properties and potential as a therapeutic agent against drug-resistant bacteria.
Medicine: Explored for its potential use in developing new antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials
Mechanism of Action
The antibacterial activity of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is attributed to its ability to disrupt bacterial cell membranes. The peptide interacts with the lipid bilayer, causing membrane destabilization and cell lysis. The arginine residues contribute to the peptide’s positive charge, facilitating its interaction with the negatively charged bacterial membrane .
Comparison with Similar Compounds
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: is unique due to its combination of arginine and 2-naphthylalanine residues, which confer both hydrophilic and hydrophobic properties. Similar compounds include:
c[Arg-Arg-Arg-Arg-Phe-Phe-Phe]: Contains phenylalanine instead of 2-naphthylalanine, resulting in different hydrophobic interactions.
c[Arg-Arg-Arg-Arg-Trp-Trp-Trp]: Contains tryptophan, which has distinct aromatic properties compared to 2-naphthylalanine.
These similar compounds also exhibit antibacterial activity but differ in their spectrum of activity and potency .
Properties
Molecular Formula |
C63H81N19O7 |
---|---|
Molecular Weight |
1216.4 g/mol |
IUPAC Name |
2-[3-[(2R,5R,8R,11R,14S,17S,20S)-5,8,11-tris[3-(diaminomethylideneamino)propyl]-14,17,20-tris(naphthalen-2-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine |
InChI |
InChI=1S/C63H81N19O7/c64-60(65)72-27-7-17-46-53(83)76-47(18-8-28-73-61(66)67)54(84)78-49(20-10-30-75-63(70)71)56(86)80-51(35-38-22-25-41-12-2-5-15-44(41)32-38)58(88)82-52(36-39-23-26-42-13-3-6-16-45(42)33-39)59(89)81-50(34-37-21-24-40-11-1-4-14-43(40)31-37)57(87)79-48(55(85)77-46)19-9-29-74-62(68)69/h1-6,11-16,21-26,31-33,46-52H,7-10,17-20,27-30,34-36H2,(H,76,83)(H,77,85)(H,78,84)(H,79,87)(H,80,86)(H,81,89)(H,82,88)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75)/t46-,47-,48-,49-,50+,51+,52+/m1/s1 |
InChI Key |
XPFWGJWXUCTSKQ-MUNHKPIUSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N3)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
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